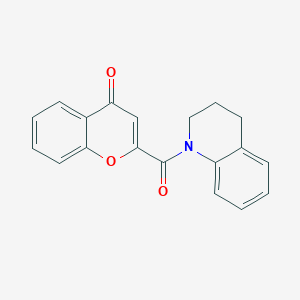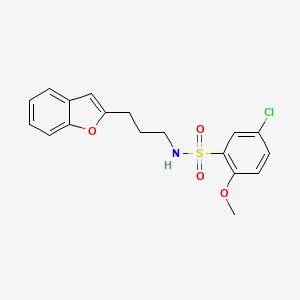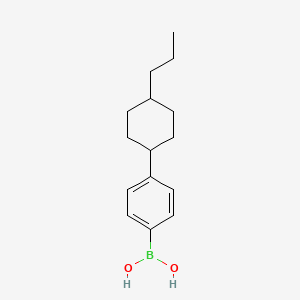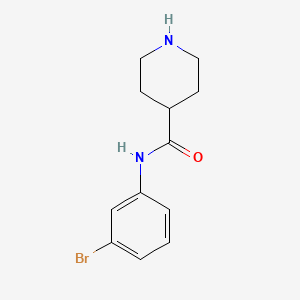![molecular formula C13H11N5O3 B2436144 3-[(E)-[(4-硝基苯基)亚甲基]氨基]-1-(吡啶-4-基)脲 CAS No. 866050-04-6](/img/structure/B2436144.png)
3-[(E)-[(4-硝基苯基)亚甲基]氨基]-1-(吡啶-4-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a urea group (-NH-CO-NH2), and a pyridine ring . These functional groups could potentially give the compound a variety of interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The presence of the nitro group, urea group, and pyridine ring would all contribute to its overall structure. The E configuration in the name of the compound indicates the relative positions of the highest-priority groups on each side of the double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound more reactive. The urea group could participate in hydrogen bonding, and the pyridinyl group could be involved in aromatic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity, and the urea group could allow for hydrogen bonding .科学研究应用
Catalytic Reduction of 4-Nitrophenol
The compound can be used in the catalytic reduction of 4-nitrophenol (4-NP). This reaction is a benchmark to assess the activity of nanostructured materials . The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through UV–visible spectroscopic techniques .
Antiviral Activity
Indole derivatives, which include this compound, have shown antiviral activity. For example, certain derivatives have shown inhibitory activity against influenza A . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs.
Antimicrobial Activity
The compound and its metal (II) complexes have shown antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound could potentially be used in the development of new antibiotics.
Antitubercular Activity
Indole derivatives have shown in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests that the compound could potentially be used in the treatment of tuberculosis.
作用机制
未来方向
属性
IUPAC Name |
1-[(E)-(4-nitrophenyl)methylideneamino]-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c19-13(16-11-5-7-14-8-6-11)17-15-9-10-1-3-12(4-2-10)18(20)21/h1-9H,(H2,14,16,17,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYYAWFFUHMJFE-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

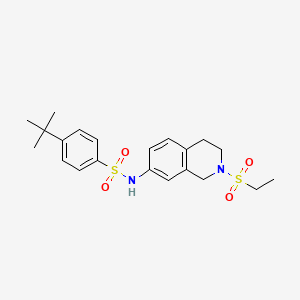
![5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2436065.png)
![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2436066.png)
![N-(4-bromo-2-fluorophenyl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2436067.png)
![3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B2436068.png)
![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2436069.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2436071.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2436073.png)
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2436074.png)
![2-Chloro-1-[(3S)-3-(2-pyrrolidin-1-ylpyridin-3-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2436077.png)
